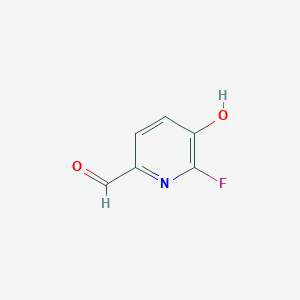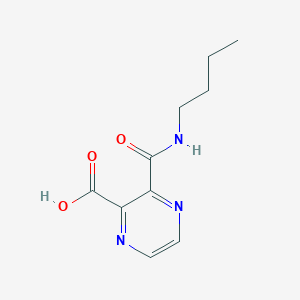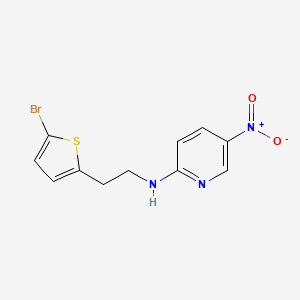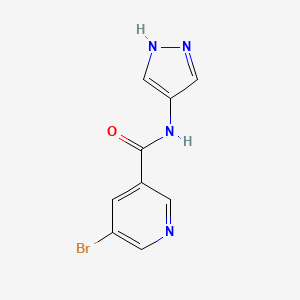![molecular formula C11H11I B14915011 3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene](/img/structure/B14915011.png)
3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene is an organic compound with the molecular formula C₁₁H₁₁I. It is a derivative of cyclobuta[f]indene, characterized by the presence of an iodine atom at the 3-position. This compound is primarily used in research settings and has various applications in organic synthesis and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene typically involves the iodination of 2,4,5,6-tetrahydro-1H-cyclobuta[f]indene. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the desired purity .
化学反应分析
Types of Reactions
3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds.
Chemical Biology: It is used in studies involving molecular interactions and biological pathways.
作用机制
The mechanism of action of 3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene is primarily related to its reactivity in chemical reactions. The iodine atom at the 3-position makes it a versatile intermediate in various organic transformations. The compound can interact with different molecular targets and pathways, depending on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
2,4,5,6-Tetrahydro-1H-cyclobuta[f]indene: Lacks the iodine substituent and has different reactivity.
3-Bromo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene: Similar structure but with a bromine atom instead of iodine.
3-Chloro-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene: Contains a chlorine atom at the 3-position.
Uniqueness
The presence of the iodine atom in 3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene imparts unique reactivity and properties compared to its halogenated analogs.
属性
分子式 |
C11H11I |
|---|---|
分子量 |
270.11 g/mol |
IUPAC 名称 |
2-iodotricyclo[6.3.0.03,6]undeca-1,3(6),7-triene |
InChI |
InChI=1S/C11H11I/c12-11-9-3-1-2-7(9)6-8-4-5-10(8)11/h6H,1-5H2 |
InChI 键 |
UKNBNUATAGXJDW-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC3=C(CC3)C(=C2C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14914936.png)
![3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B14914942.png)






![(4-Bromo-1h-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14914992.png)


![6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915012.png)

![2-Bromo-6,9-dihydropyrido[1,2-a]indole](/img/structure/B14915023.png)
